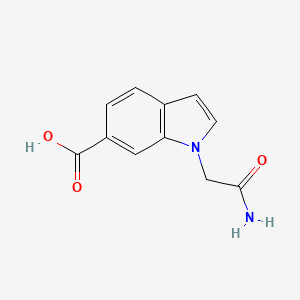

1-Carbamoylmethyl-6-indolecarboxylic acid

Description

Historical Context and Discovery of 1-Carbamoylmethyl-6-indolecarboxylic Acid Research

While the specific discovery of 1-Carbamoylmethyl-6-indolecarboxylic acid is not extensively documented in readily available scientific literature, its historical context is deeply rooted in the broader history of indole (B1671886) chemistry. The journey of indole research began in the 19th century with the investigation of the dye indigo. A pivotal moment came in 1866 when Adolf von Baeyer first synthesized indole from oxindole. This breakthrough laid the groundwork for over a century of exploration into the chemical and biological properties of indole and its derivatives.

The early 20th century saw a surge of interest in indoles with the discovery of their presence in essential biomolecules such as the amino acid tryptophan and the plant hormone auxin. This period marked a shift towards understanding the physiological roles of indole-containing compounds. The subsequent decades witnessed the isolation and characterization of numerous indole alkaloids with potent pharmacological activities, solidifying the importance of the indole scaffold in medicinal chemistry. The development of synthetic methodologies, such as the Leimgruber–Batcho indole synthesis introduced in 1976, further accelerated the exploration of novel indole derivatives for therapeutic applications. It is within this rich history of indole chemistry and its ever-expanding role in drug discovery that the investigation into functionalized indolecarboxylic acids like 1-Carbamoylmethyl-6-indolecarboxylic acid has taken place, driven by the quest for more specific and effective therapeutic agents.

Significance of Indolecarboxylic Acid Derivatives in Contemporary Medicinal Chemistry

Indolecarboxylic acid derivatives represent a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their structural versatility allows for modifications that can be tailored to interact with a wide array of biological targets, leading to the development of novel therapeutics for various diseases.

In the realm of oncology , these derivatives have shown significant promise. For instance, certain indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis in cancer cells. nih.gov Furthermore, novel indole-6-carboxylic acid derivatives have been synthesized and evaluated as multi-target antiproliferative agents, specifically targeting key enzymes in cancer progression like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.net

The neuroprotective potential of indolecarboxylic acid derivatives is another area of intense research, particularly for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have explored their ability to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. researchgate.net Additionally, some derivatives have been investigated for their antioxidant and anti-inflammatory properties, which are crucial in combating the neuroinflammation associated with these conditions. actanaturae.ru

The utility of indolecarboxylic acids extends to antiviral research as well. For example, indole-2-carboxylic acid has been identified as a promising scaffold for the development of novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comrsc.org This highlights the potential of these compounds to address significant global health challenges.

The table below summarizes the diverse applications of indolecarboxylic acid derivatives in medicinal chemistry:

| Therapeutic Area | Target/Mechanism of Action | Example Application |

| Oncology | Apoptosis Induction | Indole-2-carboxylic acid benzylidene-hydrazides for breast cancer. nih.gov |

| Kinase Inhibition (EGFR, VEGFR-2) | Hydrazone and oxadiazole derivatives of indole-6-carboxylic acid. researchgate.net | |

| Neurology | Amyloid-beta Aggregation Inhibition | Indole-based compounds for Alzheimer's disease. researchgate.net |

| Neuroprotection | Indole derivatives with antioxidant and anti-inflammatory properties. actanaturae.ru | |

| Virology | HIV-1 Integrase Inhibition | Indole-2-carboxylic acid derivatives. mdpi.comrsc.org |

Overview of Current Research Trajectories for 1-Carbamoylmethyl-6-indolecarboxylic Acid

Current research involving 1-Carbamoylmethyl-6-indolecarboxylic acid and its close analogs is primarily focused on its application as a foundational structure for the development of targeted therapeutics. Its utility as a versatile building block allows for the synthesis of more complex molecules with specific biological activities.

One of the most prominent research trajectories is in the development of kinase inhibitors for cancer therapy. nih.gov Kinases are a class of enzymes that are often dysregulated in cancer cells, and inhibiting their activity is a proven therapeutic strategy. Derivatives of indole-6-carboxylic acid have been synthesized and shown to inhibit EGFR and VEGFR-2, two key kinases involved in tumor growth and angiogenesis. researchgate.net The general structure of 1-Carbamoylmethyl-6-indolecarboxylic acid provides a scaffold that can be modified to enhance potency and selectivity for specific kinase targets.

Another significant area of investigation is its role in designing molecules that can induce apoptosis , or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Research on structurally related indolecarboxylic acids has demonstrated that specific derivatives can effectively trigger apoptotic pathways in tumor cell lines. nih.gov

In the context of neurodegenerative disorders , while direct studies on 1-Carbamoylmethyl-6-indolecarboxylic acid are less common, the broader class of indole-based compounds is being extensively studied. The core structure is being utilized to design multifunctional agents that can, for example, inhibit cholinesterase enzymes and monoamine oxidase, both of which are relevant targets in Alzheimer's disease. rsc.org The carbamoylmethyl and carboxylic acid moieties of the title compound offer potential sites for modification to create novel neuroprotective agents.

The table below outlines the key research areas and the potential therapeutic applications of 1-Carbamoylmethyl-6-indolecarboxylic acid and its derivatives:

| Research Trajectory | Biological Target/Process | Potential Therapeutic Application |

| Oncology | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) | Anti-cancer therapies that inhibit tumor growth and angiogenesis. researchgate.netnih.gov |

| Apoptosis Pathways | Induction of programmed cell death in malignant cells. nih.gov | |

| Neurology | Enzymes involved in neurodegeneration (e.g., cholinesterases, MAO) | Development of multifunctional agents for diseases like Alzheimer's. rsc.org |

| Biochemical Research | Various Enzymes and Proteins | A tool for studying biological processes and identifying new drug targets. chemimpex.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-amino-2-oxoethyl)indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-10(14)6-13-4-3-7-1-2-8(11(15)16)5-9(7)13/h1-5H,6H2,(H2,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQGXSJFDQXMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801229734 | |

| Record name | 1-(2-Amino-2-oxoethyl)-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885266-80-8 | |

| Record name | 1-(2-Amino-2-oxoethyl)-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-2-oxoethyl)-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 1 Carbamoylmethyl 6 Indolecarboxylic Acid

Established Synthetic Pathways for 1-Carbamoylmethyl-6-indolecarboxylic Acid

The synthesis of 1-Carbamoylmethyl-6-indolecarboxylic acid can be approached through established organic chemistry reactions, primarily involving the formation of the indole (B1671886) nucleus and the subsequent or concurrent introduction of the substituents at the 1 and 6 positions.

Classical Organic Synthesis Routes

A plausible and classical approach to the synthesis of 1-Carbamoylmethyl-6-indolecarboxylic acid involves the N-alkylation of a pre-functionalized indole core. A key starting material for this route would be indole-6-carboxylic acid. The synthesis can be envisioned as a two-step process:

Preparation of Indole-6-carboxylic Acid: This intermediate can be synthesized through various classical indole syntheses, such as the Fischer, Reissert, or Madelung synthesis, starting from appropriately substituted precursors. For instance, the Fischer indole synthesis could utilize 4-hydrazinobenzoic acid and a suitable pyruvate derivative.

N-Alkylation: The nitrogen atom of the indole ring is nucleophilic and can be alkylated. nih.govnih.gov The N-alkylation of indole-6-carboxylic acid with a suitable electrophile, such as 2-chloroacetamide, in the presence of a base, would introduce the carbamoylmethyl group at the 1-position. The use of a base is crucial to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.

| Step | Reactants | Reagents | Product |

| 1 | Indole-6-carboxylic acid | 2-chloroacetamide, Base (e.g., NaH, K2CO3) | 1-Carbamoylmethyl-6-indolecarboxylic acid |

This classical approach is straightforward and relies on well-established reactions in organic synthesis.

Convergent and Divergent Synthesis Strategies

While a specific convergent or divergent synthesis for 1-Carbamoylmethyl-6-indolecarboxylic acid is not extensively documented, such strategies can be conceptually applied.

Convergent Approach: A convergent synthesis would involve the preparation of two key fragments that are then coupled. One fragment could be the indole-6-carboxylic acid moiety, and the other could be a synthon for the carbamoylmethyl group. However, given the simplicity of N-alkylation, a highly convergent strategy might be less efficient than the linear approach described above.

Divergent Approach: A divergent strategy could start from a common intermediate, such as a 1-(alkoxycarbonylmethyl)-indole derivative. This intermediate could then be divergently functionalized. For example, the ester group at the 1-position could be converted to the desired amide, and the 6-position could be functionalized to introduce the carboxylic acid. This approach would be particularly useful for creating a library of analogs with variations at both the 1 and 6 positions.

Development of Novel Synthetic Approaches for 1-Carbamoylmethyl-6-indolecarboxylic Acid

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and safer chemical processes.

Green Chemistry Principles in 1-Carbamoylmethyl-6-indolecarboxylic Acid Synthesis

Applying green chemistry principles to the synthesis of 1-Carbamoylmethyl-6-indolecarboxylic acid would focus on several aspects:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. The classical N-alkylation route generally has good atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. For the N-alkylation of indoles, reactions in aqueous microdroplets have been shown to be effective and can offer different chemoselectivity compared to bulk reactions. nih.gov

Catalysis: Employing catalytic methods to reduce the amount of reagents needed and to lower the energy requirements of the reaction.

Catalytic Methodologies for 1-Carbamoylmethyl-6-indolecarboxylic Acid Synthesis

Catalytic methods offer significant advantages in terms of efficiency and selectivity. For the key N-alkylation step, several catalytic systems could be employed:

Copper-Catalyzed N-Alkylation: Copper-catalyzed N-alkylation of indoles has been developed as an efficient method. rsc.org This could potentially be applied to the synthesis of 1-Carbamoylmethyl-6-indolecarboxylic acid, possibly using a copper(I) catalyst in the presence of a suitable ligand.

Iron-Catalyzed N-Alkylation: Iron catalysts are attractive due to their low cost and low toxicity. Iron-catalyzed N-alkylation of indolines followed by oxidation has been reported as a method to achieve selective N-alkylation of indoles. nih.gov

| Catalytic Method | Catalyst System | Potential Advantages |

| Copper-Catalyzed | CuI / Ligand | High efficiency |

| Iron-Catalyzed | Iron complex | Low cost, low toxicity |

These catalytic approaches could offer milder reaction conditions and improved yields compared to traditional methods.

Derivatization Strategies and Analogue Synthesis of 1-Carbamoylmethyl-6-indolecarboxylic Acid

The core structure of 1-Carbamoylmethyl-6-indolecarboxylic acid offers several points for derivatization to explore structure-activity relationships for various applications.

Modification of the Carboxylic Acid Group: The carboxylic acid at the 6-position is a versatile functional group that can be converted into a variety of other functionalities.

Esterification: Reaction with alcohols under acidic conditions or using coupling agents can yield various esters.

Amidation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt) can produce a library of amides.

Modification of the Carbamoylmethyl Group: The primary amide of the carbamoylmethyl group can also be modified.

N-Alkylation/Arylation: The amide nitrogen can be further alkylated or arylated under specific conditions.

Hydrolysis: The amide can be hydrolyzed back to the corresponding carboxylic acid, yielding 1-(carboxymethyl)-6-indolecarboxylic acid.

Functionalization of the Indole Ring: The indole nucleus itself can be further functionalized.

Electrophilic Aromatic Substitution: The indole ring is susceptible to electrophilic attack, typically at the 3-position. Halogenation, nitration, and Friedel-Crafts reactions could introduce new substituents.

C-H Functionalization: Modern C-H activation/functionalization reactions could be employed to introduce substituents at various positions on the indole ring with high selectivity.

| Position of Derivatization | Functional Group | Potential Modifications |

| Position 6 | Carboxylic Acid | Esters, Amides, Alcohols (via reduction) |

| Position 1 | Carbamoylmethyl | N-Substituted Amides, Carboxylic Acid (via hydrolysis) |

| Indole Ring | C-H bonds | Halogenation, Nitration, Alkylation, Arylation |

These derivatization strategies allow for the systematic exploration of the chemical space around the 1-Carbamoylmethyl-6-indolecarboxylic acid scaffold.

Structural Modification at the Indole Moiety

The indole core of 1-Carbamoylmethyl-6-indolecarboxylic acid offers several positions for structural modification to modulate its physicochemical and biological properties. Electrophilic substitution reactions on the indole ring primarily occur at the C3 position. wikipedia.org However, with the C1 (N1) position alkylated, modifications at other positions of the benzene ring portion of the indole can be explored.

Recent advancements in C-H functionalization reactions provide powerful tools for the direct and regioselective modification of the indole scaffold. news-medical.net For instance, transition-metal-catalyzed reactions can introduce various substituents at specific carbon atoms of the indole ring. A notable development is the copper-catalyzed C5-H functionalization, which allows for the selective attachment of alkyl groups to the C5 position, a site that is typically challenging to modify due to its lower reactivity. news-medical.net Such methodologies could be adapted to introduce substituents at the C2, C3, C4, C5, or C7 positions of the 1-Carbamoylmethyl-6-indolecarboxylic acid backbone, thereby creating a library of analogues for further investigation.

Furthermore, π-extension of the indole system to form carbazoles through annulation reactions represents a more profound structural modification. researchgate.net This approach involves appending a benzene ring to the five-membered ring of the indole, significantly altering the electronic and steric properties of the molecule.

Table 1: Potential Structural Modifications at the Indole Moiety

| Position | Type of Modification | Potential Reagents/Catalysts |

|---|---|---|

| C2, C3, C4, C5, C7 | C-H Functionalization (e.g., Alkylation, Arylation) | Transition metal catalysts (e.g., Pd, Cu, Rh) |

| C4, C5, C7 | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | Electrophilic reagents (e.g., NBS, HNO3/H2SO4) |

Modifications at the Carbamoylmethyl Side Chain

The carbamoylmethyl side chain at the N1 position, -CH₂CONH₂, presents opportunities for modification primarily at the amide nitrogen. The hydrogen atoms of the primary amide can be substituted with one or two alkyl or aryl groups. This can be achieved through various N-alkylation or N-arylation reactions.

Additionally, the methylene bridge of the carbamoylmethyl group could potentially be substituted, although this would likely require the synthesis to start with a modified N-alkylating agent. For instance, using a 2-bromo-2-substituted-acetamide derivative for the initial N-alkylation of the indole-6-carboxylic acid ester would result in analogues with substitution alpha to the amide carbonyl.

Dehydration of the primary amide to a nitrile group (-CN) is another possible modification, which would significantly alter the electronic properties and hydrogen bonding capabilities of this side chain.

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group at the C6 position is a versatile functional handle for a variety of chemical transformations. The most common modification is esterification, which can be accomplished through methods like the Fischer esterification, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction allows for the introduction of a wide range of alkyl or aryl groups, thereby modulating the lipophilicity and steric bulk of the molecule.

Another important modification is the conversion of the carboxylic acid to an amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with a primary or secondary amine. This transformation introduces a new amide bond and allows for the incorporation of diverse substituents.

Reduction of the carboxylic acid to a primary alcohol (-CH₂OH) is also a feasible modification, which would remove the acidic nature of this functional group and introduce a new site for further functionalization, such as etherification or esterification.

Table 2: Potential Modifications at the Carboxylic Acid Functionality

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide (-CONR₂) |

Prodrug Design Principles for 1-Carbamoylmethyl-6-indolecarboxylic Acid

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. nih.gov The carboxylic acid functionality of 1-Carbamoylmethyl-6-indolecarboxylic acid is a prime target for prodrug design to potentially improve its pharmacokinetic properties, such as absorption, distribution, and metabolism. researchgate.netnih.gov

A common and effective prodrug strategy for carboxylic acids is their conversion into esters. researchgate.netuobabylon.edu.iq Ester prodrugs are generally more lipophilic than the parent carboxylic acid, which can enhance their ability to cross biological membranes. In the body, these esters can be hydrolyzed by esterase enzymes to release the active carboxylic acid. uobabylon.edu.iq The rate of hydrolysis can be tuned by varying the steric and electronic properties of the alcohol moiety used to form the ester. uobabylon.edu.iq

Another approach is the formation of amide-linked prodrugs, although amides are generally more stable to hydrolysis than esters. uobabylon.edu.iq Mutual prodrugs could also be designed, where 1-Carbamoylmethyl-6-indolecarboxylic acid is linked to another active compound, potentially offering synergistic effects. nih.gov The goal of these modifications is to overcome barriers such as poor water solubility or rapid metabolism that might limit the therapeutic potential of the parent compound. nih.govmdpi.com

Analytical and Characterization Techniques Applied to 1-Carbamoylmethyl-6-indolecarboxylic Acid and its Analogues

The purification and structural elucidation of 1-Carbamoylmethyl-6-indolecarboxylic acid and its synthesized analogues rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation Techniques for Purification

Chromatographic methods are essential for the separation and purification of indole derivatives from reaction mixtures and for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. oup.commdpi.com

Reversed-phase HPLC (RP-HPLC) is particularly suitable for the separation of indole-containing molecules. nih.govresearchgate.net In this technique, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid or phosphoric acid to control the ionization of acidic or basic functional groups. mdpi.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For preparative purposes, column chromatography using silica gel is a standard method for purifying gram-scale quantities of synthesized compounds. The choice of eluent (mobile phase) is crucial for achieving good separation.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, IR)

A suite of spectroscopic techniques is employed to confirm the chemical structure of 1-Carbamoylmethyl-6-indolecarboxylic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are arguably the most powerful tools for structural elucidation in organic chemistry. youtube.com

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. youtube.com For 1-Carbamoylmethyl-6-indolecarboxylic acid, characteristic signals would be expected for the protons on the indole ring, the methylene protons of the carbamoylmethyl group, and the amide protons.

¹³C NMR provides information about the different carbon atoms in the molecule. youtube.com The chemical shifts of the carbon signals are indicative of their functional group environment (e.g., aromatic, carbonyl, aliphatic).

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) provides a very accurate molecular weight, which can be used to determine the elemental composition of the molecule. acs.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups in a molecule. mdpi.comoregonstate.edu For 1-Carbamoylmethyl-6-indolecarboxylic acid, characteristic absorption bands would be expected for the N-H stretch of the indole, the C=O stretches of the carboxylic acid and the amide, the O-H stretch of the carboxylic acid, and the N-H stretches of the primary amide. mdpi.comoregonstate.edu

Table 3: Spectroscopic Data for Functional Group Identification

| Functional Group | Spectroscopic Technique | Characteristic Signal/Peak |

|---|---|---|

| Carboxylic Acid O-H | IR Spectroscopy | Broad absorption around 2500-3300 cm⁻¹ |

| Carboxylic Acid C=O | IR Spectroscopy | Strong absorption around 1700-1725 cm⁻¹ |

| Amide N-H | IR Spectroscopy | Two bands around 3100-3500 cm⁻¹ for primary amide |

| Amide C=O | IR Spectroscopy | Strong absorption around 1630-1680 cm⁻¹ |

| Indole N-H | ¹H NMR Spectroscopy | Signal in the downfield region (around 10-12 ppm) |

| Aromatic C-H | ¹H NMR Spectroscopy | Signals in the aromatic region (around 7-8 ppm) |

| Methylene CH₂ | ¹H NMR Spectroscopy | Signal typically between 3-5 ppm |

X-ray Crystallography in Solid-State Structure Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the solid-state structure of 1-Carbamoylmethyl-6-indolecarboxylic acid. While crystallographic studies have been conducted on related indole derivatives, such as indole-2-carboxylic acid and its complexes, the specific crystal structure of the title compound, detailing its unit cell parameters, space group, and intramolecular geometry, remains uncharacterized in the public domain.

The determination of the three-dimensional atomic arrangement of 1-Carbamoylmethyl-6-indolecarboxylic acid through single-crystal X-ray diffraction would provide invaluable insights into its molecular conformation and intermolecular interactions. Such an analysis would elucidate key structural features, including:

Molecular Conformation: The dihedral angles between the indole ring and the carbamoylmethyl and carboxylic acid substituents.

Intramolecular Geometry: Precise bond lengths and angles within the molecule, which can offer insights into electronic effects and potential steric strain.

Intermolecular Interactions: The presence and nature of hydrogen bonds (e.g., between the carboxylic acid protons and carbamoyl (B1232498) groups) and potential π-π stacking interactions between indole rings of adjacent molecules. These interactions are fundamental to understanding the packing of molecules in the crystal lattice.

Crystal System and Space Group: These parameters define the symmetry and repeating unit of the crystal structure.

Without experimental crystallographic data, a definitive description of the solid-state structure of 1-Carbamoylmethyl-6-indolecarboxylic acid is not possible. Future research involving the growth of single crystals and subsequent X-ray diffraction analysis would be necessary to provide these critical structural details.

Preclinical Biological Investigations of 1 Carbamoylmethyl 6 Indolecarboxylic Acid

In Vitro Pharmacological Profiling of 1-Carbamoylmethyl-6-indolecarboxylic Acid

No publicly available data exists for cell-based assays conducted on this compound.

While the compound is noted for its use in studies exploring enzyme inhibition, specific data on its effects on any particular enzyme are not available. chemimpex.com

There is no available data from receptor binding assays or studies on its interaction with specific biological targets.

In Vivo Efficacy Studies of 1-Carbamoylmethyl-6-indolecarboxylic Acid in Animal Models

No published studies detailing the investigation of this compound in any disease-specific animal models were found.

No data regarding pharmacodynamic endpoints or biomarker assessment for this compound in animal studies is publicly available.

Comparative Efficacy with Reference Compounds in Preclinical Settings

1-Carbamoylmethyl-6-indolecarboxylic acid, widely known as Brequinar (BRQ), is a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govacs.orgnih.gov Its efficacy in preclinical settings has been evaluated in comparison to other compounds targeting DHODH, such as leflunomide (B1674699) and its active metabolite, teriflunomide. nih.govacs.org

In comparative in vitro studies, Brequinar demonstrates significantly higher potency than leflunomide and teriflunomide. nih.govacs.org Brequinar inhibits DHODH activity with an IC₅₀ (half-maximal inhibitory concentration) in the low nanomolar range, approximately ~20 nM in some assays. nih.gov In one study, the IC₅₀ value for Brequinar against recombinant human DHODH was 4.5 nM, whereas the value for A771726 (teriflunomide) was 411 nM. acs.org This suggests a substantially greater intrinsic inhibitory activity against the target enzyme compared to other well-known DHODH inhibitors. nih.govacs.org

Preclinical studies in murine and human xenograft cancer models have shown that Brequinar possesses potent anticancer properties. nih.govacs.org While both Brequinar and leflunomide/teriflunomide target the same enzyme, Brequinar is noted for its higher potency and specificity. nih.gov However, in some preclinical models of acute myeloid leukemia (AML), leflunomide treatment showed only a mild effect on differentiation markers and was poorly tolerated, whereas Brequinar demonstrated significant anti-leukemia effects. nih.gov

Table 1: Comparative In Vitro Potency of DHODH Inhibitors

| Compound | Target | Reported IC₅₀ | Reference |

|---|---|---|---|

| 1-Carbamoylmethyl-6-indolecarboxylic acid (Brequinar) | Human DHODH | 4.5 nM | acs.org |

| Teriflunomide (A771726) | Human DHODH | 411 nM | acs.org |

| Leflunomide | Human DHODH | > 25 µM (for anti-influenza activity) | nih.gov |

| Indoluidin D | Human DHODH | 210 nM | acs.org |

Pharmacokinetic and ADME Studies of 1-Carbamoylmethyl-6-indolecarboxylic Acid in Preclinical Contexts

Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for characterizing the behavior of a compound in a biological system. nih.gov For 1-Carbamoylmethyl-6-indolecarboxylic acid, preclinical data provide foundational insights into its disposition in animal models.

Preclinical investigations have indicated that 1-Carbamoylmethyl-6-indolecarboxylic acid possesses a favorable pharmacokinetic profile and good oral bioavailability. nih.govacs.org Following oral administration in animal models such as mice, rats, and dogs, the compound is absorbed, leading to systemic exposure. nih.govmdpi.comresearchgate.net While specific quantitative parameters such as the rate of absorption (Tmax), peak plasma concentration (Cmax), and volume of distribution are not consistently detailed in publicly available literature, the compound's ability to elicit systemic effects after oral dosing is well-documented in various preclinical efficacy studies. nih.govnih.gov The development of analogues has also focused on achieving good pharmacokinetic properties for in vivo evaluation. nih.gov

Detailed studies on the metabolic fate of 1-Carbamoylmethyl-6-indolecarboxylic acid in preclinical species are not extensively reported in the available scientific literature. The primary focus of research has been on its pharmacodynamic action as a DHODH inhibitor rather than its biotransformation. nih.govresearchgate.net Typically, such studies would involve administering a radiolabeled version of the compound to animal models to trace and identify metabolites in plasma, urine, and feces. nih.gov Without such specific studies, the full metabolic pathway, including the enzymes responsible (e.g., cytochrome P450 isoforms) and the structures of any significant metabolites, remains incompletely characterized in the public domain.

Similar to its metabolism, the precise mechanisms and routes of excretion for 1-Carbamoylmethyl-6-indolecarboxylic acid and any potential metabolites have not been fully detailed in accessible preclinical reports. Excretion studies, often conducted in tandem with metabolism assays, determine the proportion of the compound eliminated through renal (urine) and biliary (feces) pathways. nih.govnih.gov This information is critical for understanding the compound's clearance from the body and potential for accumulation. However, specific data on the excretion balance of Brequinar in preclinical models like rats or dogs is limited.

Table 2: Summary of Preclinical Pharmacokinetic and ADME Profile

| ADME Parameter | Finding in Preclinical Models | Reference |

|---|---|---|

| Absorption | Generally described as having good oral bioavailability. | acs.org |

| Distribution | Achieves systemic distribution sufficient for target engagement in various tissues, including tumors. Specific parameters like plasma protein binding and volume of distribution are not widely reported. | aacrjournals.org |

| Metabolism | Specific metabolic pathways and metabolite structures are not well-documented in public literature. | |

| Excretion | Detailed excretion balance studies (renal vs. biliary clearance) in preclinical species are not widely available. |

Tissue Distribution and Target Engagement Studies in Preclinical Models

Studies of tissue distribution and target engagement are crucial to confirm that a drug reaches its intended site of action and interacts with its molecular target. For 1-Carbamoylmethyl-6-indolecarboxylic acid, preclinical models have provided direct evidence of both.

In a study using a murine Colon 38 tumor model, administration of Brequinar led to a selective decrease of uridine (B1682114) nucleotide pools in the tumor tissue compared to normal tissues of C57/BL6 mice. aacrjournals.org This tissue-specific modulation of metabolites downstream of DHODH indicates that the drug distributes to the tumor and exerts its enzymatic inhibition preferentially in that location. aacrjournals.org

Target engagement has been definitively confirmed in vivo through metabolomic analysis of tumor tissues from treated animals. elifesciences.org In a B16F10 murine melanoma model, treatment with Brequinar resulted in a significant accumulation of dihydroorotate and carbamoyl (B1232498) aspartate, which are metabolites directly upstream of the DHODH-catalyzed step. nih.govelifesciences.org Concurrently, a depletion of downstream pyrimidine nucleotide species was observed in the tumors. elifesciences.org This metabolic signature serves as a direct biomarker of DHODH inhibition, confirming that Brequinar successfully engaged its target enzyme within the tumor microenvironment in vivo. nih.govelifesciences.org

Molecular Mechanisms and Cellular Targets of 1 Carbamoylmethyl 6 Indolecarboxylic Acid

Identification of Primary Molecular Targets of 1-Carbamoylmethyl-6-indolecarboxylic Acid

No published studies have identified the primary molecular targets of 1-Carbamoylmethyl-6-indolecarboxylic acid. Methodologies typically used for such identification are listed below, but their application to this specific compound is not documented in the scientific literature.

Protein-Ligand Interaction Studies and Binding Assays

There are no available public data from protein-ligand interaction studies or binding assays to determine the binding affinity or specific protein targets of 1-Carbamoylmethyl-6-indolecarboxylic acid.

Affinity Chromatography and Pull-down Assays for Target Deconvolution

A search of the scientific literature yielded no studies that have utilized affinity chromatography or pull-down assays to deconvolute the cellular targets of 1-Carbamoylmethyl-6-indolecarboxylic acid.

Proteomic Approaches for Global Target Profiling

There is no evidence of global target profiling for 1-Carbamoylmethyl-6-indolecarboxylic acid using proteomic approaches documented in publicly accessible research.

Elucidation of Intracellular Signaling Pathways Modulated by 1-Carbamoylmethyl-6-indolecarboxylic Acid

The effects of 1-Carbamoylmethyl-6-indolecarboxylic acid on intracellular signaling pathways have not been characterized in any published research.

Kinase Cascades and Phosphorylation Events

There are no data available to suggest that 1-Carbamoylmethyl-6-indolecarboxylic acid modulates any specific kinase cascades or phosphorylation events within cells.

Gene Expression and Transcriptomic Alterations Induced by the Compound

No transcriptomic studies (such as microarray or RNA-seq) have been published that detail changes in gene expression induced by 1-Carbamoylmethyl-6-indolecarboxylic acid.

Epigenetic Modifications Attributed to 1-Carbamoylmethyl-6-indolecarboxylic Acid

While direct studies on the epigenetic modifications specifically induced by 1-Carbamoylmethyl-6-indolecarboxylic acid are not extensively documented, the broader class of indole (B1671886) derivatives has been identified as a significant source of epigenetic modulators. Research into related indole-based compounds suggests that a primary mechanism of action for this chemical family involves the regulation of key enzymes responsible for epigenetic marking, namely histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). nih.gov

Histone Deacetylase (HDAC) Inhibition: A substantial body of evidence points to indole derivatives as potent inhibitors of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin compaction and transcriptional repression. researchgate.net By inhibiting HDACs, indole-based compounds can restore histone acetylation, resulting in a more open chromatin structure and the re-expression of silenced genes, including tumor suppressors. researchgate.netnih.gov

For instance, a series of synthesized indole-based hydroxamic acid derivatives demonstrated potent, nanomolar-level inhibition of HDAC1 and HDAC6. nih.gov Treatment with these compounds led to a dose-dependent increase in the acetylation of histone H3, which correlated with the induction of cell cycle arrest and apoptosis in cancer cells. nih.gov Similarly, indole-3-butyric acid derivatives have been developed as HDAC inhibitors, with lead compounds showing significant antiproliferative activity against various cancer cell lines and inhibiting tumor growth in xenograft models. nih.gov The indole moiety in these inhibitors typically forms crucial interactions within the enzyme's binding pocket, highlighting its importance for inhibitory activity. doi.org

DNA Methyltransferase (DNMT) Inhibition: In addition to histone modification, indole derivatives have been investigated as inhibitors of DNA methyltransferases. DNMTs catalyze the addition of a methyl group to DNA, primarily at CpG sites, a modification that is critically involved in the stable silencing of genes. nih.gov Aberrant DNA hypermethylation is a hallmark of cancer, leading to the inactivation of tumor suppressor genes. nih.gov

The non-nucleoside compound RG108, which features an indole moiety within a N-phthaloyl-L-tryptophan structure, was one of the first small molecules identified as a direct inhibitor of DNMTs. nih.govsigmaaldrich.com Molecular docking studies have shown that RG108's indole group binds to the S-adenosyl methionine (SAM) binding site of DNMT1, blocking its catalytic activity. nih.gov In cancer cell lines, treatment with RG108 led to the demethylation of promoter regions and the reactivation of tumor suppressor genes such as p16, TIMP3, and SFRP1. nih.gov This demonstrates that the indole scaffold can serve as a pharmacophore for designing agents that reverse aberrant DNA methylation patterns.

Given these findings, it is plausible that 1-Carbamoylmethyl-6-indolecarboxylic acid may exert some of its biological effects through similar epigenetic mechanisms. Its core indole structure provides a foundation for potential interactions with the active sites of enzymes like HDACs and DNMTs, thereby influencing gene expression programs that control cellular fate. However, specific experimental validation is required to confirm and characterize these potential epigenetic activities.

Cellular Effects and Phenotypic Changes Induced by 1-Carbamoylmethyl-6-indolecarboxylic Acid

Derivatives of indole-6-carboxylic acid have demonstrated significant activity in modulating fundamental cellular processes such as proliferation and apoptosis, primarily in the context of oncology research. These compounds have been shown to exert potent antiproliferative and pro-apoptotic effects across a variety of cancer cell lines.

The anti-cancer activity often involves the induction of apoptosis, or programmed cell death. Studies on indole carboxylic acid derivatives have revealed their ability to inhibit anti-apoptotic proteins like Mcl-1, a member of the Bcl-2 family that is frequently overexpressed in cancers and contributes to therapeutic resistance. Potent and selective tricyclic 2-indole carboxylic acid inhibitors have been developed that bind to Mcl-1 with high affinity, thereby preventing it from sequestering pro-apoptotic proteins and allowing the cell death process to proceed.

Furthermore, indole-6-carboxylic acid derivatives have been shown to induce cell cycle arrest, a key mechanism for halting cancer cell proliferation. nih.gov For example, certain novel derivatives were found to arrest cancer cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This arrest prevents cells from entering mitosis and dividing. The induction of cell cycle arrest is often followed by the activation of apoptotic pathways. Research has pointed to the induction of the extrinsic apoptosis pathway by these compounds. nih.gov In some contexts, such as in colorectal cancer cells, indole-3-carboxylic acid has been found to enhance the effects of conventional chemotherapy by promoting cellular senescence, a state of irreversible growth arrest. researchgate.net

The table below summarizes the observed effects of various indole carboxylic acid derivatives on cancer cell lines.

| Compound Class | Cell Line(s) | Key Cellular Effects | Potential Molecular Target(s) |

| Indole-6-carboxylic acid derivatives | HCT-116, HeLa, HT-29 | Antiproliferative activity, G2/M phase cell cycle arrest, induction of extrinsic apoptosis. nih.gov | EGFR, VEGFR-2 nih.gov |

| Tricyclic 2-indole carboxylic acids | - | Inhibition of anti-apoptotic function. | Mcl-1 [ ] |

| Indole-3-carboxylic acid | LS180 (Colorectal) | Inhibition of proliferation, cell cycle arrest, induction of cellular senescence. researchgate.net | - |

The invasive and migratory behavior of cancer cells is a critical factor in tumor progression and metastasis. Research on compounds structurally related to 1-Carbamoylmethyl-6-indolecarboxylic acid has shown significant potential to inhibit these processes.

Studies utilizing 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), an endogenous agonist of the aryl hydrocarbon receptor (AHR), have provided detailed insights into the anti-migratory effects of indole derivatives on glioma cells. Treatment with ITE was shown to significantly inhibit both cell migration in wound-healing assays and cell invasion through a basement membrane matrix in transwell assays. [ ] This inhibition was observed in multiple glioma cell lines, including U87MG and GL261. [ ]

Notably, ITE was capable of blocking multiple modes of cancer cell migration. Live-cell imaging revealed that the compound could inhibit the typical elongated, mesenchymal-style migration. Furthermore, it prevented cells from switching to a rounded, amoeboid-like migration, a mechanism cancer cells often use to navigate restrictive environments. [ ] The observed mechanism involved a compromise in cellular contraction, where the rear of the cell failed to detach and retract as the front moved forward, resulting in a markedly elongated phenotype. [ ] These effects were dependent on the expression of AHR, as knockdown of the receptor abolished the anti-migratory activity of ITE. [ ]

The table below details the findings from in vitro studies on the inhibition of cell migration and invasion by an indole derivative.

| Compound | Cell Model | Assay Type | Key Findings |

| 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) | U87MG, GL261 (Glioma cells) | Wound-healing assay | Significant inhibition of cell migration. [ ] |

| U87MG, GL261 (Glioma cells) | Transwell invasion assay | Significant inhibition of cell invasion. [ ] | |

| U87MG (Glioma cells) | 3D collagen matrix live-cell imaging | Inhibition of mesenchymal migration; prevention of switch to amoeboid migration; compromised cellular contraction. [ ] |

These findings suggest that the indole carboxylic acid scaffold can be a valuable template for developing therapeutic agents that target cancer cell motility and invasion.

The indole nucleus is a core structure in many compounds that exhibit immunomodulatory properties, influencing the activity of various immune cells. While the specific effects of 1-Carbamoylmethyl-6-indolecarboxylic acid are yet to be fully elucidated, research on closely related indole derivatives, such as Indole-6-carboxaldehyde (I6CA), provides strong evidence for the immunomodulatory potential of this class of molecules.

Studies on I6CA have focused on its effects on macrophages, which are key cells of the innate immune system involved in phagocytosis, antigen presentation, and the production of cytokines. Treatment of the murine macrophage cell line RAW 264.7 with I6CA was shown to induce significant functional changes indicative of macrophage activation.

Key immunomodulatory effects observed with I6CA include:

Morphological Changes: Upon treatment, RAW 264.7 cells transitioned to a typical activated macrophage morphology, becoming larger and more irregular in shape.

Enhanced Phagocytosis: I6CA significantly increased the phagocytic capacity of macrophages, a critical function for clearing pathogens and cellular debris. The level of enhancement at higher concentrations was comparable to that induced by the potent immune stimulator lipopolysaccharide (LPS).

Upregulation of Immune Mediators: The compound effectively enhanced the production and secretion of immunomodulatory mediators and cytokines. This was linked to increased expression of their corresponding genes.

Activation of TLR4 Signaling: The mechanism of action for I6CA appears to involve the Toll-like receptor 4 (TLR4) signaling pathway. I6CA stimulated the expression of TLR4 and its adapter molecule, MyD88, and promoted the nuclear translocation of the transcription factor NF-κB, a central regulator of inflammatory and immune responses.

The table below summarizes the observed immunomodulatory effects of Indole-6-carboxaldehyde on a macrophage cell line.

| Compound | Cell Population | Observed Effects | Proposed Mechanism |

| Indole-6-carboxaldehyde (I6CA) | RAW 264.7 (Murine Macrophages) | - Induced morphological changes to active form.- Significantly enhanced phagocytic activity.- Increased production of immunomodulatory mediators and cytokines. | - Increased expression of TLR4 and MyD88.- Promoted nuclear translocation of NF-κB. |

These findings indicate that indole-6-carboxylic acid derivatives can act as macrophage activators, suggesting a potential role in stimulating innate immune responses. This activity could be relevant for therapeutic applications where an enhanced immune response is desirable.

Computational and In Silico Approaches to Mechanism of Action Prediction

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools used to predict and analyze the interaction between a small molecule like 1-Carbamoylmethyl-6-indolecarboxylic acid and its potential biological targets. These in silico approaches are instrumental in rational drug design, helping to elucidate mechanisms of action and guide the optimization of lead compounds.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to the active site of a target protein. This technique scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, hydrophobic interactions, and conformational energies. For indole-6-carboxylic acid derivatives, docking studies have been successfully employed to predict their binding to various cancer-related protein kinases.

For example, in studies of novel indole-6-carboxylic acid derivatives, molecular docking was used to investigate binding patterns within the ATP-binding sites of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net These simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, that are crucial for the inhibitory activity of the compounds. nih.gov Similarly, docking has been used to model the binding of other indole derivatives to targets like the androgen receptor and HIV-1 integrase. [ , 18]

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-target complex over time. These simulations model the movement of every atom in the system, offering insights into the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding.

For instance, a 100-nanosecond MD simulation was used to confirm the dynamic stability of a 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid derivative within the binding pocket of human placental aromatase. Analysis of the simulation trajectory, including calculations of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), confirmed that the ligand remained stably bound in the active site throughout the simulation, validating the docking results. Such simulations provide a higher level of confidence in the predicted binding mode and the specific molecular interactions that maintain it.

The table below summarizes the application of these computational techniques to various indole carboxylic acid derivatives.

| Compound Class | Target Protein | Computational Method | Key Findings |

| Indole-6-carboxylic acid derivatives | EGFR, VEGFR-2 | Molecular Docking | Prediction of binding patterns and key interactions within the kinase active sites. nih.govresearchgate.net |

| 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid | Human Placental Aromatase | Molecular Docking & MD Simulation | Identification of polar hydrogen bonds and hydrophobic interactions; confirmation of dynamic stability of the ligand-protein complex. |

| Thiosemicarbazone-indole compounds | Androgen Receptor | Molecular Docking | Identification of potential inhibitory activity and key interacting amino acid residues. [ ] |

| Indole-2-carboxylic acid | HIV-1 Integrase | Molecular Docking | Revealed chelation of Mg2+ ions by the indole nucleus and carboxyl group within the active site. nih.gov |

These in silico approaches are essential for generating hypotheses about the molecular mechanisms of 1-Carbamoylmethyl-6-indolecarboxylic acid, identifying its most likely cellular targets, and providing a structural basis for its observed biological effects.

QSAR Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational tool in medicinal chemistry for designing and discovering new therapeutic agents. nih.govmdpi.com This approach establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying how variations in molecular features (descriptors) affect a compound's potency or efficacy, QSAR models can predict the activity of novel, untested molecules, thereby streamlining the drug discovery process. nih.govmdpi.com

While specific QSAR models exclusively developed for 1-Carbamoylmethyl-6-indolecarboxylic acid are not extensively detailed in publicly available literature, the indole scaffold itself is a frequent subject of such studies. For instance, QSAR models have been successfully developed for various indole derivatives, including indeno[1,2-b]indoles and 1H-3-indolyl derivatives, to predict their activity as inhibitors of enzymes like Casein Kinase II (CK2) or as antioxidant agents. mdpi.comnih.gov

A hypothetical QSAR study for derivatives of 1-Carbamoylmethyl-6-indolecarboxylic acid would involve several key steps:

Data Set Compilation: A series of analogues would be synthesized by modifying the core structure of 1-Carbamoylmethyl-6-indolecarboxylic acid. The biological activity of these compounds, such as the half-maximal inhibitory concentration (IC₅₀) against a specific target like Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), would be experimentally determined. nih.gov

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., dipole moment), steric (e.g., molecular volume), and topological (e.g., connectivity indices) features.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation linking the descriptors to the observed biological activity. nih.gov A reliable QSAR model must be rigorously validated to ensure its predictive power for compounds not included in the initial training set. nih.gov

The resulting model could provide crucial insights into the mechanism of action. For example, if descriptors related to hydrogen bonding capacity and a specific spatial arrangement are found to be critical for activity, it would suggest that these interactions are key to the binding of the compound to its biological target.

Table 1: Illustrative Data for a QSAR Model of Indole-6-Carboxylic Acid Derivatives This table is a hypothetical representation of data used in a QSAR study.

| Compound ID | R-Group Modification | Log(IC₅₀) (Experimental) | Electronic Descriptor (e.g., HOMO) | Steric Descriptor (e.g., Molar Volume) | Predicted Log(IC₅₀) (from Model) |

| Compound 1 | -H | 5.2 | -0.23 | 150.4 | 5.1 |

| Compound 2 | -Cl | 4.8 | -0.28 | 155.2 | 4.9 |

| Compound 3 | -CH₃ | 5.5 | -0.21 | 160.1 | 5.4 |

| Compound 4 | -OCH₃ | 4.6 | -0.19 | 165.8 | 4.7 |

| Compound 5 | -NO₂ | 4.1 | -0.35 | 162.3 | 4.2 |

Network Pharmacology Analysis to Predict Systemic Effects

An analysis of 1-Carbamoylmethyl-6-indolecarboxylic acid using network pharmacology would proceed through the following stages:

Target Identification: The first step involves predicting the potential protein targets of the compound. This is accomplished using computational databases and algorithms that match the compound's chemical structure to known ligand-binding sites of proteins. Given that indole-6-carboxylic acid derivatives have been studied as inhibitors of EGFR, VEGFR-2, and the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), these would be considered high-priority potential targets. nih.govnih.gov

Network Construction: A "compound-target" network is first built to visualize the interactions between 1-Carbamoylmethyl-6-indolecarboxylic acid and its predicted protein targets. Subsequently, these targets are used to construct a larger Protein-Protein Interaction (PPI) network, which maps the complex interplay between the primary targets and other interacting proteins within the cell. nih.gov

Functional Enrichment Analysis: To understand the biological implications of these network interactions, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed. nih.govmdpi.com

GO analysis categorizes the target proteins based on their involvement in different biological processes (BP), their location within cellular components (CC), and their specific molecular functions (MF). nih.govmdpi.com

KEGG analysis identifies the key signaling pathways that are likely to be modulated by the compound, such as pathways involved in cell proliferation, apoptosis, and angiogenesis. nih.gov

For 1-Carbamoylmethyl-6-indolecarboxylic acid, with its potential targets in cancer-related signaling (EGFR, VEGFR-2), a network pharmacology analysis would likely reveal its impact on pathways regulating cell survival, programmed cell death (apoptosis), and the formation of new blood vessels. nih.govnih.gov This systemic view provides a more holistic understanding of the compound's effects beyond its interaction with a single target.

Table 2: Potential Enriched Pathways and Functions for 1-Carbamoylmethyl-6-indolecarboxylic Acid Targets This table is a hypothetical representation of potential results from a network pharmacology analysis based on known targets of related indole derivatives.

| Analysis Type | Term | Description | Potential Targets Involved |

| GO - Biological Process | Regulation of Apoptotic Process | Processes that modulate the rate or extent of programmed cell death. | Mcl-1, TP53, EGFR |

| GO - Biological Process | Angiogenesis | The physiological process through which new blood vessels form from pre-existing vessels. | VEGFR-2, VEGFA |

| GO - Molecular Function | Protein Kinase Binding | Interacting selectively and non-covalently with a protein kinase. | EGFR, VEGFR-2 |

| GO - Cellular Component | Plasma Membrane | The semipermeable membrane surrounding the cytoplasm of a cell. | EGFR, VEGFR-2 |

| KEGG Pathway | PI3K-Akt signaling pathway | A key pathway regulating cell survival, proliferation, and growth. | EGFR, VEGFR-2 |

| KEGG Pathway | Apoptosis | The pathway of programmed cell death. | Mcl-1, TP53 |

| KEGG Pathway | Pathways in Cancer | A collection of molecular pathways frequently altered in human cancers. | EGFR, VEGFR-2, Mcl-1 |

Structure Activity Relationship Sar Studies of 1 Carbamoylmethyl 6 Indolecarboxylic Acid and Its Analogues

Rationale and Methodologies for SAR Investigations of 1-Carbamoylmethyl-6-indolecarboxylic Acid

1-Carbamoylmethyl-6-indolecarboxylic acid is a versatile heterocyclic compound that has garnered significant interest in pharmaceutical research. chemimpex.com Its indole (B1671886) scaffold is a common feature in many biologically active molecules, making it a valuable starting point for the development of novel therapeutic agents. nih.govchula.ac.th The rationale for conducting Structure-Activity Relationship (SAR) studies on this molecule and its analogues is rooted in its potential as a precursor for drugs targeting a range of diseases, including those in oncology and neurology. chemimpex.com SAR investigations aim to systematically modify the chemical structure of a lead compound to understand how these changes influence its biological activity. This understanding is crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the design of more effective and targeted therapies. chemimpex.com

The methodologies employed in the SAR investigation of 1-carbamoylmethyl-6-indolecarboxylic acid and its analogues are multifaceted and align with standard practices in medicinal chemistry. The process typically begins with the chemical synthesis of a library of related compounds. nih.gov This involves introducing various substituents at different positions on the indole ring, modifying the carbamoylmethyl moiety, and altering the carboxylic acid group.

Once synthesized, these new chemical entities undergo a battery of biological assays to determine their activity. These assays can range from in vitro enzyme inhibition or receptor binding studies to cell-based assays that measure a specific cellular response. chemimpex.comnih.gov The data obtained from these assays, often in the form of IC50 or EC50 values, are then analyzed to identify key structural features that are either beneficial or detrimental to the desired biological effect. This iterative process of design, synthesis, and testing allows researchers to build a comprehensive understanding of the SAR for this class of compounds.

Impact of Indole Ring Substitutions on Biological Activity and Selectivity

The indole ring of 1-carbamoylmethyl-6-indolecarboxylic acid offers multiple positions for substitution, and modifications at these sites can have a profound impact on the biological activity and selectivity of the resulting analogues. While specific SAR data for 1-carbamoylmethyl-6-indolecarboxylic acid is not extensively available in the public domain, the principles can be inferred from studies on other indole derivatives. For instance, in a series of 1H-indole-2-carboxamides, the introduction of a chloro or fluoro group at the C5 position of the indole ring was found to enhance potency at the CB1 receptor. nih.gov Similarly, the nature and position of substituents on the indole ring have been shown to be critical for the activity of other indole-based compounds. researchgate.net

The following interactive table summarizes hypothetical SAR data for indole ring substitutions based on general findings for related indole derivatives, illustrating potential trends in biological activity.

| Position of Substitution | Substituent | Effect on Biological Activity (Hypothetical) | Rationale (Hypothetical) |

| N1 | Small alkyl (e.g., Methyl) | May increase lipophilicity and cell permeability. | Enhanced ability to cross cell membranes. |

| C2 | Halogen (e.g., Cl, F) | Could enhance binding affinity through halogen bonding. | Specific interactions with the target protein. |

| C3 | Varies | Often a key position for modulating activity and selectivity. nih.gov | Direct interaction with the binding pocket. |

| C4 | Bulky group | May decrease activity due to steric hindrance. researchgate.net | Interference with optimal binding orientation. |

| C5 | Electron-withdrawing group | Can influence the electronics of the indole ring and impact binding. | Altered pKa and electronic interactions. |

| C7 | Methoxy group | Potentially favorable for activity. researchgate.net | Can act as a hydrogen bond acceptor. |

This table is illustrative and based on general principles of indole SAR; specific effects would need to be determined experimentally for 1-carbamoylmethyl-6-indolecarboxylic acid analogues.

Role of the Carbamoylmethyl Moiety in Potency and Receptor Binding Affinity

Modification of the carbamoylmethyl group can lead to significant changes in biological activity. For example, N-substitution on the amide can alter its hydrogen bonding capacity and introduce steric bulk, which can either enhance or diminish binding depending on the topology of the receptor site. The amides of indole-3-acetic acid, a related structure, have been shown to possess a range of biological activities. mdpi.com In a study of indole carboxamides, the nature of the substituent on the carboxamide nitrogen was found to be critical for activity. tandfonline.com

Significance of the Carboxylic Acid Functionality in Ligand-Target Recognition

The carboxylic acid group at the C6 position of the indole ring is another critical determinant of the biological activity of 1-carbamoylmethyl-6-indolecarboxylic acid and its analogues. At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negatively charged group can participate in strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine (B10760008), in the target's binding site. Such interactions can significantly contribute to the binding affinity and specificity of the ligand.

In drug design, the carboxylic acid group is often considered a key pharmacophoric feature. Its replacement with bioisosteres—functional groups with similar physicochemical properties—is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The significance of the carboxylic acid in ligand-target recognition underscores its importance as a focal point for modification in SAR studies of 1-carbamoylmethyl-6-indolecarboxylic acid derivatives.

Development of Pharmacophore Models for 1-Carbamoylmethyl-6-indolecarboxylic Acid Analogues

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. The development of a pharmacophore model for 1-carbamoylmethyl-6-indolecarboxylic acid analogues would be a valuable tool in the discovery of new, potent, and selective agents. The process of developing such a model typically involves the following steps:

Selection of a Training Set: A diverse set of analogues with known biological activities is chosen. This set should include both highly active and inactive compounds.

Conformational Analysis: The three-dimensional structures of the molecules in the training set are generated and their conformational flexibility is explored.

Feature Identification: Common chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, are identified.

Pharmacophore Generation and Validation: A hypothetical pharmacophore is generated by aligning the active compounds and identifying the common features that are essential for activity. The model is then validated by its ability to distinguish between active and inactive compounds.

A hypothetical pharmacophore model for 1-carbamoylmethyl-6-indolecarboxylic acid analogues might include the following features:

An aromatic ring feature corresponding to the indole nucleus.

A hydrogen bond donor feature from the N-H of the carbamoylmethyl group.

A hydrogen bond acceptor feature from the C=O of the carbamoylmethyl group.

A negative ionizable feature representing the carboxylic acid group.

Once validated, this pharmacophore model can be used for virtual screening of large chemical databases to identify novel compounds with the potential for the desired biological activity. dovepress.com

Quantitative Structure-Activity Relationships (QSAR) for 1-Carbamoylmethyl-6-indolecarboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For 1-carbamoylmethyl-6-indolecarboxylic acid derivatives, a QSAR study could provide valuable insights into the physicochemical properties that govern their activity.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates these descriptors with the observed biological activity.

A hypothetical QSAR equation for this series might look like:

log(1/IC50) = c1(logP) + c2(Dipole Moment) + c3*(Molecular Weight) + constant

Where c1, c2, and c3 are coefficients determined by the regression analysis.

Therapeutic Implications and Translational Research Prospects for 1 Carbamoylmethyl 6 Indolecarboxylic Acid

Potential Therapeutic Applications Derived from Preclinical Findings

1-Carbamoylmethyl-6-indolecarboxylic acid is recognized as a versatile building block in the synthesis of various bioactive molecules, particularly in the fields of oncology and neurology where indole (B1671886) derivatives have shown promising results. researchgate.net Its structure allows for potential modifications to enhance biological activity, making it an attractive candidate for drug discovery and development. researchgate.net

The carbamoylmethyl group is a feature of compounds that have demonstrated anti-inflammatory properties. While direct studies on 1-Carbamoylmethyl-6-indolecarboxylic acid are not available, research on a class of "carbamoylmethyl ester" derivatives has shown significant anti-inflammatory activity. In a preclinical study using a carrageenan-induced hind paw edema model in rats, these related compounds exhibited potent anti-inflammatory effects. dovepress.comnih.govnih.govresearchgate.net For instance, certain naproxen (B1676952) derivatives within this class showed an inhibition of inflammation ranging from 66.99% to 87.82%. dovepress.comnih.govnih.gov These compounds were also found to inhibit the synthesis of prostaglandin (B15479496) E2, a key mediator of inflammation. dovepress.comnih.gov

Furthermore, indole derivatives have been shown to modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways. mdpi.com For example, certain indole derivatives of ursolic acid significantly reduced the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. mdpi.com This suggests that the indole core of 1-Carbamoylmethyl-6-indolecarboxylic acid could contribute to potential anti-inflammatory actions.

Table 1: Anti-inflammatory Activity of Related Carbamoylmethyl Ester Derivatives

| Compound Type | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| Naproxen Carbamoylmethyl Ester Derivatives | Carrageenan-induced rat paw edema | Inhibition of inflammation up to 87.82% | dovepress.comnih.govnih.gov |

| Ibuprofen Carbamoylmethyl Ester Derivatives | Carrageenan-induced rat paw edema | Inhibition of inflammation in the range of 22.03%–52.91% | dovepress.comnih.govnih.gov |

| Indole Derivatives of Ursolic Acid | LPS-induced RAW 264.7 macrophages | Significant reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | mdpi.com |

The indole scaffold is present in several clinically used anticancer agents. nih.govnih.gov Research on indole-6-carboxylic acid derivatives has revealed their potential as multi-target antiproliferative agents. nih.gov A study on hydrazone and oxadiazole derivatives of indole-6-carboxylic acid demonstrated cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and HT-29 (colon cancer). nih.gov These compounds were found to target key receptors in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.govresearchgate.netnih.gov

Specifically, certain derivatives induced apoptosis (programmed cell death) and arrested cancer cells in the G2/M phase of the cell cycle. nih.govresearchgate.netnih.gov For example, one EGFR-targeting compound and one VEGFR-2-targeting compound were identified as promising cytotoxic agents that act by inhibiting their respective tyrosine kinases. nih.govresearchgate.netnih.gov Another study on indole carboxylic acid esters of melampomagnolide B found them to be potent anticancer agents against both hematological and solid tumor cells. acs.org

Table 2: In Vitro Anticancer Activity of Related Indole-6-Carboxylic Acid Derivatives

| Compound Derivative | Cancer Cell Line | Reported Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| Hydrazone derivatives | HCT-116, HeLa, HT-29 | Cytotoxic | EGFR inhibition, G2/M cell cycle arrest, apoptosis induction | nih.gov |

| Oxadiazole derivatives | HCT-116, HeLa, HT-29 | Cytotoxic | VEGFR-2 inhibition, G2/M cell cycle arrest, apoptosis induction | nih.gov |

| Indole-based 1,3,4-oxadiazoles | HCT116, A549, A375 | IC50 values in the micromolar range | EGFR inhibition, apoptosis induction | nih.gov |

Indole derivatives are being extensively investigated for their neuroprotective properties. researchgate.net While direct evidence for 1-Carbamoylmethyl-6-indolecarboxylic acid is pending, related compounds have shown promise in preclinical models of neurological disorders. For instance, indole-3-propionic acid has demonstrated neuroprotective effects. nih.gov In a mouse model of Parkinson's disease, an indole derivative known as NC009-1 was shown to exert neuroprotective effects by modulating inflammatory and anti-oxidative pathways. nih.gov

In cellular models, hybrid compounds derived from indole carboxylic acid have exhibited strong antioxidant and cytoprotective effects against reactive oxygen species (ROS). acs.org They have also been shown to promote the disaggregation of amyloid-β fibrils, which are implicated in Alzheimer's disease. acs.org Another study showed that 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous indole-related compound, displayed clear neuroprotective properties in an animal model of Parkinson's disease. researchgate.net

Table 3: Neuroprotective Effects of Related Indole Derivatives in Preclinical Models

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Indole derivative NC009-1 | MPTP-induced mouse model of Parkinson's Disease | Modulation of inflammatory and anti-oxidative pathways | nih.gov |

| Indole carboxylic acid derived hybrids | Cellular models of neurotoxicity | Antioxidant, cytoprotective, and anti-amyloid aggregation effects | acs.org |

| 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | 1BnTIQ-induced animal model of Parkinson's Disease | Antagonized the reduction in dopamine (B1211576) concentration | researchgate.net |

Derivatives of indole-3-carboxylic acid have been identified as direct activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key enzyme in maintaining cellular energy homeostasis. researchgate.netresearchgate.net Activation of AMPK is a therapeutic strategy for metabolic diseases like diabetic nephropathy. Preclinical studies on these derivatives have demonstrated their ability to activate AMPK, suggesting a potential role in regulating metabolic pathways. researchgate.netresearchgate.net

In a different line of research, novel indole ethylamine (B1201723) derivatives were designed to target both peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1), which are important in lipid metabolism and are targets for nonalcoholic fatty liver disease (NAFLD) therapy. dndi.org One of the synthesized compounds effectively activated both PPARα and CPT1a and reduced lipid accumulation in oleic acid-induced AML12 cells. dndi.org These findings highlight the potential of the indole scaffold in developing agents for the management of metabolic syndrome. nih.govpreprints.orgnih.gov

Strategy for Lead Optimization and Drug Candidate Development from 1-Carbamoylmethyl-6-indolecarboxylic Acid

Developing 1-Carbamoylmethyl-6-indolecarboxylic acid from a lead compound into a drug candidate would involve a multi-faceted lead optimization process. A key strategy is to establish a clear structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule—the indole core, the carbamoylmethyl side chain, and the carboxylic acid group—to enhance potency and selectivity for a specific biological target while improving its drug-like properties. researchgate.netnih.gov

For instance, substitutions on the indole ring could be explored to improve target binding and pharmacokinetic properties. The carbamoylmethyl linker could be altered in length or rigidity to optimize interaction with the target protein. nih.gov The carboxylic acid group, which can impact solubility and cell permeability, might be replaced with bioisosteres to improve these characteristics.

A "pKa tuning strategy" could also be employed to modulate the ionization of the molecule, which can influence its potency and pharmacokinetic profile. nih.gov Throughout this process, computational tools and artificial intelligence can be leveraged to predict the effects of chemical modifications, thereby accelerating the optimization cycle.

Development of Advanced Delivery Systems for 1-Carbamoylmethyl-6-indolecarboxylic Acid